molecular formula C14H10BrNO3 B1292369 3-(2-Acetoxybenzoyl)-5-bromopyridine CAS No. 898766-26-2

3-(2-Acetoxybenzoyl)-5-bromopyridine

Cat. No. B1292369
CAS RN: 898766-26-2
M. Wt: 320.14 g/mol
InChI Key: QPCHNQHQNGIEFB-UHFFFAOYSA-N
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Description

3-(2-Acetoxybenzoyl)-5-bromopyridine is a compound that can be inferred to have a pyridine ring substituted with a bromine atom and an acetoxybenzoyl group. While the specific compound is not directly discussed in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are described, which can help in understanding the properties and reactivity of this compound.

Synthesis Analysis

The synthesis of related bromopyridine derivatives is discussed in several papers. For instance, the aminomethylation of hydroxypyridines followed by acetylation with acetic anhydride leads to acetoxy derivatives, which can be further converted into bromomethyl derivatives upon heating with hydrobromic acid . Another study describes the preparation of 3-acetylamino-5-ethoxypyridine from 3,5-dibromopyridine, which involves a substitution reaction with sodium ethylate and subsequent acetylation . These methods suggest possible synthetic routes for this compound involving bromination, acetoxylation, and the introduction of the benzoyl group.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds is characterized by the presence of a bromine atom, which can influence the overall geometry and electronic distribution of the molecule. For example, 2-bromoacetoxybenzoic acid exhibits a twisted carboxylic acid moiety and a rotationally disordered bromine atom . Such structural features can affect the reactivity and intermolecular interactions of the compound. The presence of a bromine atom in this compound would likely lead to similar structural characteristics.

Chemical Reactions Analysis

Brominated pyridines are reactive intermediates that can undergo various chemical transformations. The reactivity of bromine atoms in these compounds is highlighted by their ability to participate in substitution reactions . The presence of the acetoxy group can also influence the reactivity, as seen in the formation of hydrogen bonds and (\pi)-(\pi) interactions in related compounds . These insights suggest that this compound could engage in similar chemical reactions, potentially leading to a variety of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. The crystal structure of 2-bromoacetoxybenzoic acid reveals bond-angle distortions and a planar acetyl group, which are indicative of the compound's solid-state properties . The presence of bromine and acetoxy groups in this compound would contribute to its physical properties, such as melting point, solubility, and crystal packing. Chemical properties, including acidity, basicity, and reactivity towards nucleophiles or electrophiles, would also be affected by these substituents.

Scientific Research Applications

  • Hydrogen Bonding and Crystal Structures : A study by Hemamalini and Fun (2010) investigated the hydrogen-bonding properties and crystal structures of related bromopyridine compounds. They highlighted the interactions between protonated nitrogen atoms and carboxylate oxygen atoms, forming specific ring motifs and stabilizing the crystal structure through π-π interactions (Hemamalini & Fun, 2010).

  • Chemical Behavior and Synthesis of Derivatives : Research by Zwart and Wibaut (2010) explored the chemical behavior of 3,5-diaminopyridine, leading to the synthesis of various derivatives such as bromo-fluoro-pyridine, bromo-iodopyridine, and bromo-cyanopyridine. These findings are crucial for understanding the reactivity and potential applications of bromopyridine derivatives (Zwart & Wibaut, 2010).

  • Molecular Recognition and Supramolecular Chemistry : Varughese and Pedireddi (2006) conducted a molecular recognition study involving 3,5-dihydroxybenzoic acid and its bromo derivative with N-donor compounds. This research contributes to our understanding of supramolecular assemblies and hydrogen bonding in the context of bromopyridine-related compounds (Varughese & Pedireddi, 2006).

  • Photodynamic Therapy Applications : A 2020 study by Pişkin, Canpolat, and Öztürk examined the photophysical and photochemical properties of zinc phthalocyanine compounds substituted with bromo-benzylidene groups. These properties are significant for applications in photodynamic therapy, particularly for treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

  • Electrocatalytic Carboxylation and Environmental Applications : Feng, Huang, Liu, and Wang (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid. This process is significant for developing environmentally friendly synthetic methods and understanding the interactions of bromopyridine derivatives in ionic liquids (Feng, Huang, Liu, & Wang, 2010).

Mechanism of Action

Target of Action

Similar compounds, such as conjugates of hydroxy- and acetoxybenzoic acids with dipeptides, have been synthesized and evaluated as potential neuroprotective agents

Mode of Action

It’s worth noting that similar compounds have been shown to inhibit platelet aggregation induced by adenosine-5-diphosphate, collagen, and arachidonic acid . This suggests that 3-(2-Acetoxybenzoyl)-5-bromopyridine might interact with its targets to modulate biochemical pathways and induce changes at the molecular and cellular levels.

Biochemical Pathways

Related compounds have been shown to inhibit platelet aggregation, suggesting that they may affect pathways related to platelet activation and blood coagulation

Pharmacokinetics

Similar compounds can be analyzed using reverse phase (rp) hplc method , which could potentially be used to study the pharmacokinetics of this compound.

Result of Action

Related compounds have been shown to inhibit platelet aggregation , suggesting that this compound might have similar effects

Action Environment

It’s worth noting that similar compounds are sensitive to moisture , suggesting that the stability and efficacy of this compound might be influenced by environmental conditions such as humidity

Future Directions

The therapeutic potential of diosgenin and its derivatives against neurological diseases has been explored, and it is suggested that these compounds could be used in the treatment of cancers, hyperlipidemia, inflammation, and infections . Future research could focus on increasing the therapeutic efficacy and brain levels of these compounds .

properties

IUPAC Name

[2-(5-bromopyridine-3-carbonyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO3/c1-9(17)19-13-5-3-2-4-12(13)14(18)10-6-11(15)8-16-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHNQHQNGIEFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60642187
Record name 2-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898766-26-2
Record name [2-(Acetyloxy)phenyl](5-bromo-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898766-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5-Bromopyridine-3-carbonyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60642187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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